What is the chemical structure of 5-Amino-4,6-dimethyl-nicotinonitrile
What is the chemical structure of 5-Amino-4,6-dimethyl-nicotinonitrile
An In-Depth Technical Guide to 5-Amino-4,6-dimethyl-nicotinonitrile: Structural Dynamics, Synthesis, and Pharmacological Utility
As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not just as static structures, but as dynamic systems capable of targeted biological intervention. 5-Amino-4,6-dimethyl-nicotinonitrile (IUPAC: 5-amino-4,6-dimethylpyridine-3-carbonitrile) is a highly functionalized heterocyclic compound that serves as a privileged building block in modern medicinal chemistry.
This whitepaper deconstructs the structural logic of this molecule, provides a field-validated synthetic methodology, and explores its utility as a pharmacophore in drug development.
Structural Characterization & Physicochemical Profile
The pharmacological value of 5-Amino-4,6-dimethyl-nicotinonitrile is intrinsically linked to its unique molecular topology. The central pyridine ring provides a rigid, aromatic framework that acts as a foundational hydrogen-bond acceptor.
The placement of substituents around this core creates a highly polarized "push-pull" electronic system:
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Electron-Withdrawing Core: The cyano group (-C≡N) at the C3 position is strongly electron-withdrawing. It significantly lowers the electron density of the pyridine ring, modulating the pKa of the pyridine nitrogen and enabling it to participate in strong dipole-dipole interactions within target protein pockets[1].
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Electron-Donating Modulators: The amino group (-NH₂) at C5 acts as a critical hydrogen-bond donor, donating electron density back into the ring via resonance. Simultaneously, the methyl groups (-CH₃) at C4 and C6 provide electron density via hyperconjugation.
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Steric Conformation: The adjacent methyl groups at C4 and C6 are not merely lipophilic enhancers; they provide critical steric bulk that locks the conformation of the C5-amino group, restricting its rotational freedom and reducing the entropic penalty upon binding to a target receptor.
Table 1: Quantitative Physicochemical Properties [1]
| Property | Value | Implication for Drug Design |
| IUPAC Name | 5-amino-4,6-dimethylpyridine-3-carbonitrile | Standardized nomenclature for structural mapping. |
| Molecular Formula | C₈H₉N₃ | Defines atomic composition and mass limits. |
| Molecular Weight | 147.18 g/mol | Highly efficient ligand efficiency (LE) metric; ideal fragment size. |
| XLogP3 | 0.7 | Optimal lipophilicity for aqueous solubility and membrane permeability. |
| Topological Polar Surface Area | 62.7 Ų | Excellent predictor for oral bioavailability and cellular penetration. |
| Heavy Atom Count | 11 | Low molecular complexity, allowing for downstream functionalization. |
Chemical Synthesis: Field-Proven Methodology
Synthesizing highly substituted nicotinonitriles requires overcoming significant steric hindrance, particularly when introducing an amino group between two methyl groups. While multicomponent Knoevenagel-heterocyclization reactions are common for general nicotinonitriles[2], the precise synthesis of the 5-amino-4,6-dimethyl variant is most reliably achieved via the amination of a halogenated precursor through Nucleophilic Aromatic Substitution (SₙAr)[3].
Experimental Protocol: SₙAr Amination of 5-Chloro-4,6-dimethyl-nicotinonitrile
The following protocol details the conversion of a chlorinated precursor to the target amino-nicotinonitrile.
Causality & Logic: The electron-withdrawing cyano group at C3 activates the pyridine ring, making the C5 position susceptible to nucleophilic attack. However, the flanking methyl groups at C4 and C6 create a severe steric shield. Therefore, high thermal energy and pressure are required to force the ammonia nucleophile into the reaction trajectory.
Step-by-Step Workflow:
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Reaction Setup: In a 100 mL high-pressure stainless-steel autoclave, dissolve 10 mmol of 5-chloro-4,6-dimethyl-nicotinonitrile in 30 mL of anhydrous methanol.
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Reagent Addition: Introduce 50 mL of a saturated methanolic ammonia solution (approx. 7N). Note: The massive excess of ammonia is required to drive the equilibrium forward and outcompete any potential methoxide side-reactions.
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Execution: Seal the autoclave and heat the mixture to 130°C for 16 hours with vigorous magnetic stirring. The internal pressure will rise significantly; ensure the reactor is rated for at least 20 bar.
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Reaction Monitoring (Self-Validation): Cool a 0.5 mL aliquot to room temperature and analyze via TLC (Eluent: 3:1 Hexane:Ethyl Acetate). The disappearance of the high-Rf starting material and the appearance of a highly polar, UV-active spot (the amine) validates reaction completion.
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Work-Up & Isolation:
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Cool the reactor to room temperature and carefully vent the residual ammonia gas in a fume hood.
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Concentrate the reaction mixture under reduced pressure to remove methanol.
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Re-dissolve the crude residue in 50 mL of Ethyl Acetate and wash with 2 x 30 mL of saturated aqueous NaCl (brine). Causality: This step partitions the unreacted polar ammonia and ammonium chloride salts into the aqueous layer, leaving the organic target in the solvent.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product.
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Purification: Recrystallize the crude solid from a mixture of hot ethanol and water to afford pure 5-Amino-4,6-dimethyl-nicotinonitrile as crystalline solid.
Synthetic workflow of 5-Amino-4,6-dimethyl-nicotinonitrile via SNAr amination.
Pharmacological Utility and Target Engagement
Nicotinonitrile derivatives are highly regarded in the pharmaceutical industry for their ability to act as potent kinase inhibitors and antimicrobial agents[2][3].
When 5-Amino-4,6-dimethyl-nicotinonitrile is utilized as a core scaffold, its functional groups map perfectly to the ATP-binding pockets of various oncogenic kinases (such as VEGFR-2) or bacterial enzymes (like DNA gyrase).
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The Hinge-Binding Motif: The C5-amino group and the adjacent pyridine nitrogen form a classic bidentate hydrogen-bonding motif. This motif mimics the binding of the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase.
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Gatekeeper Interaction: The linear, sp-hybridized cyano group at C3 is perfectly oriented to project into the hydrophobic pocket adjacent to the gatekeeper amino acid residue. Its electron-withdrawing nature also strengthens the hydrogen bonds formed by the amino group.
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Hydrophobic Shielding: The C4 and C6 methyl groups interact with the hydrophobic residues lining the ATP pocket, displacing high-energy water molecules and driving the thermodynamics of binding through the hydrophobic effect.
Pharmacodynamic pathway of nicotinonitrile-mediated kinase inhibition.
Conclusion
5-Amino-4,6-dimethyl-nicotinonitrile is far more than a simple heterocyclic catalog compound; it is a rationally designed pharmacophore. By understanding the electronic push-pull dynamics of its substituents and mastering the high-pressure SₙAr amination required to synthesize it, researchers can leverage this scaffold to develop next-generation targeted therapeutics.
References
- 5-Amino-4,6-dimethyl-nicotinonitrile | C8H9N3 | CID 247442 - PubChem.
- Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- 6-Amino-2,4-dimethylnicotinonitrile | CAS 769-27-7 - Benchchem. Benchchem Technical Support.
